1-cyclopentyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclopentyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position of the pyrazole ring .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield the corresponding hydrazone, which can then be cyclized to form the pyrazole ring. Subsequent oxidation of the pyrazole intermediate with an oxidizing agent such as pyridinium chlorochromate (PCC) can introduce the aldehyde functional group at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed
Oxidation: 1-cyclopentyl-1H-pyrazole-3-carboxylic acid
Reduction: 1-cyclopentyl-1H-pyrazole-3-methanol
Substitution: Various halogenated or nitro-substituted pyrazole derivatives
Scientific Research Applications
1-cyclopentyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-1H-pyrazole-3-carboxylic acid
- 1-cyclopentyl-1H-pyrazole-3-methanol
- 1-cyclopentyl-1H-pyrazole-3-nitro
Uniqueness
1-cyclopentyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
1-cyclopentylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYPXNBKQOEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546800-67-2 |
Source
|
Record name | 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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